molecular formula C17H15NO3 B2495608 (2E)-1-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 1566593-88-1

(2E)-1-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B2495608
CAS No.: 1566593-88-1
M. Wt: 281.311
InChI Key: CACQHSYTJLXCBJ-UHFFFAOYSA-N
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Description

(2E)-1-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential use in the development of new pharmaceuticals.

    Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Safety and Hazards

Please refer to the Material Safety Data Sheet (MSDS) for safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethylbenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would follow similar principles but with optimized conditions for higher yield and purity. This might involve the use of continuous flow reactors, more efficient catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated chalcones or other substituted derivatives.

Mechanism of Action

The biological activity of (2E)-1-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is often attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism of action would depend on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
  • (2E)-1-(4-ethylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one
  • (2E)-1-(4-ethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

Uniqueness

The unique combination of the 4-ethylphenyl and 3-nitrophenyl groups in (2E)-1-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one may confer distinct biological activities and chemical reactivity compared to other chalcones. This uniqueness can be leveraged in the design of new compounds with specific desired properties.

Properties

IUPAC Name

(E)-1-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-2-13-6-9-15(10-7-13)17(19)11-8-14-4-3-5-16(12-14)18(20)21/h3-12H,2H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACQHSYTJLXCBJ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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